molecular formula C25H24N4O5 B11264505 ethyl 3-({[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate

ethyl 3-({[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate

Cat. No.: B11264505
M. Wt: 460.5 g/mol
InChI Key: WIXHZGPWCRSYFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-({[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate is a synthetic compound with the following chemical formula:

C25H24N4O6\text{C}_{25}\text{H}_{24}\text{N}_4\text{O}_6C25​H24​N4​O6​

. It belongs to the class of pyrazolopyrazine derivatives and exhibits interesting pharmacological properties.

Preparation Methods

2.1 Synthetic Routes: The synthesis of this compound involves several steps. One common synthetic route includes the following reactions:

    Acetylation: Ethyl benzoate reacts with acetic anhydride or acetyl chloride to form ethyl 3-acetylamino benzoate.

    Pyrazolopyrazine Formation: The acetylated benzoate then undergoes a cyclization reaction with 4-ethoxyphenyl hydrazine to yield the desired product.

2.2 Industrial Production: While there isn’t a large-scale industrial production method specifically for this compound, it can be synthesized in the laboratory using the above synthetic routes.

Chemical Reactions Analysis

3.1 Reactions:

    Oxidation: The compound may undergo oxidation reactions at the pyrazolopyrazine ring or the phenyl ring.

    Reduction: Reduction of the carbonyl group in the acetyl moiety is possible.

    Substitution: Substitution reactions can occur at various positions on the aromatic rings.

3.2 Common Reagents and Conditions:

    Acetylation: Acetic anhydride or acetyl chloride, base (e.g., pyridine).

    Cyclization: 4-ethoxyphenyl hydrazine, acid catalyst (e.g., sulfuric acid).

3.3 Major Products: The major product is ethyl 3-({[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate itself.

Scientific Research Applications

    Medicine: It might exhibit biological activity, making it relevant for drug discovery.

    Chemical Research: Researchers study its reactivity and properties.

    Industry: It could serve as a precursor for other compounds.

Mechanism of Action

The exact mechanism of action remains an area of ongoing research. It may interact with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While ethyl 3-({[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate is unique due to its specific substitution pattern, similar pyrazolopyrazine derivatives include ethyl 4-({[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate .

Properties

Molecular Formula

C25H24N4O5

Molecular Weight

460.5 g/mol

IUPAC Name

ethyl 3-[[2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetyl]amino]benzoate

InChI

InChI=1S/C25H24N4O5/c1-3-33-20-10-8-17(9-11-20)21-15-22-24(31)28(12-13-29(22)27-21)16-23(30)26-19-7-5-6-18(14-19)25(32)34-4-2/h5-15H,3-4,16H2,1-2H3,(H,26,30)

InChI Key

WIXHZGPWCRSYFM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=CC=CC(=C4)C(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.